molecular formula C12H13N3O3 B017095 N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 96735-08-9

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide

Cat. No. B017095
CAS RN: 96735-08-9
M. Wt: 247.25 g/mol
InChI Key: PKDUVHDAPLRJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide often involves multiple steps, including nitration, acetylation, and amidification. For instance, the synthesis of related indole derivatives has been achieved through methods like the Fischer indolization and the Japp-Klingemann reaction, followed by decarboxylation and amidification processes. These methods illustrate the complex routes required to construct the indole core and introduce nitro and acetamide groups (Rajagopal et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds akin to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide is characterized by the presence of an indole core, a nitro group, and an acetamide moiety. The structure is further defined by intramolecular hydrogen bonding, which influences the compound's conformation and reactivity. Advanced spectroscopic techniques, such as NMR and IR, are pivotal in elucidating these structures and the nature of their intramolecular interactions (Choi & Kim, 2017).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide and related compounds often centers around the functional groups present. For example, the nitro group can undergo reduction to an amino group, altering the compound's chemical properties significantly. Additionally, the acetamide group can participate in various nucleophilic substitution reactions, demonstrating the compound's versatility in organic synthesis (Nakai et al., 2003).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

G. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including their commercial importance and the biological consequences of exposure. The study delves into the qualitative and quantitative variance in biological responses among these chemicals, reflecting their diverse applications and potential risks associated with their usage or proposed usage. This insight into acetamide derivatives provides a foundational understanding of the biological implications of similar compounds, including N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Kennedy, 2001).

Pharmacological Activities of Indole Derivatives

Research by Fares Hezam Al-Ostoot et al. (2021) focuses on the synthesis and pharmacological activities of indole derivatives, highlighting their significance as potential therapeutic candidates. The study encompasses a literature survey on the chemical diversity of phenoxy acetamide and its derivatives (including Indole), elucidating their pharmacologically interesting compounds. This research underscores the importance of indole derivatives in designing new pharmaceuticals, suggesting a potential area of application for N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Al-Ostoot et al., 2021).

Nitrous Oxide Emission from Aquaculture

A study by Zhen Hu et al. (2012) reviews nitrous oxide (N2O) emissions from aquaculture, an important greenhouse gas. The research estimates the global N2O-N emission from aquaculture and discusses microbial pathways through which N2O is formed. This examination of N2O emissions provides a context for understanding the environmental impact of various nitrogen-containing compounds, including the potential ecological footprint of N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Hu et al., 2012).

Role of Nitazoxanide in Disease Management

Charu Bharti et al. (2021) explored the role of nitazoxanide, an orally active drug, in treating various diseases, highlighting its wide range of applications from antiprotozoal to antiviral activities. This review emphasizes the drug's efficiency against bacterial and viral infections, showcasing the therapeutic potential of nitrothiazole compounds, which shares a similar nitro group to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide, indicating its possible utility in infectious disease management (Bharti et al., 2021).

properties

IUPAC Name

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDUVHDAPLRJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358636
Record name N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-N-acetyltryptamine

CAS RN

96735-08-9
Record name N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitrotryptamine (6 mmol) is dissolved in pyridine (15 ml) and treated with acetic anhydride (7 mmol) 20 min at 27° C. The solvents are removed in vacuo, the residue taken into a small amount of methanol and passed through a short plug of silica with 5% methanol-chloroform eluent. Product-containing fractions are pooled, evaporated and dried thoroughly at <0.1 mm Hg.
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.